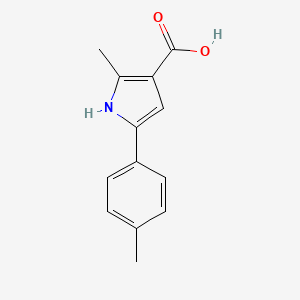

![molecular formula C30H33N3O3S2 B2356269 4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 476320-36-2](/img/structure/B2356269.png)

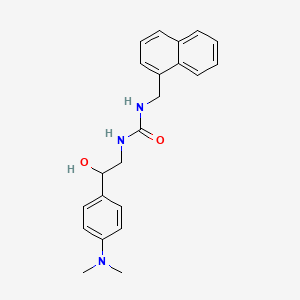

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C30H33N3O3S2 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 513.7 g/mol. It has a computed XLogP3-AA value of 5.5, indicating its lipophilicity. It has 0 hydrogen bond donors and 6 hydrogen bond acceptors. It has 9 rotatable bonds. Its exact mass and monoisotopic mass are 513.17559883 g/mol. Its topological polar surface area is 113 Ų. It has 35 heavy atoms. Its formal charge is 0. Its complexity, as computed by Cactvs, is 901 .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

- Some novel benzamide derivatives, including structures related to the compound , have been evaluated for antimicrobial and antifungal activities. These compounds have shown promising results against pathogens like Staphylococcus aureus and Bacillus subtilis. For example, a study synthesized new bis-isoxazoline derivatives with significant antioxidant power and radical scavenging activity, comparable to traditional antioxidants like butylated hydroxytoluene and ascorbic acid (Zeng, Zhang, Wang, Zhang, Xue, & Zhao, 2016).

Carbonic Anhydrase Inhibition

- Various sulfonamide derivatives, including those structurally similar to the compound , have been studied for their potential in inhibiting human carbonic anhydrases. These enzymes play crucial roles in physiological processes, and their inhibition can have therapeutic applications. For instance, a study found that certain aromatic sulfonamide inhibitors showed activity against carbonic anhydrase isoforms I, II, IV, and XII (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Activity

- Research has also been conducted on the potential anticancer properties of benzamide derivatives. These compounds have been evaluated against various cancer cell lines, showing promise as anticancer agents. For example, a study on pro-apoptotic indapamide derivatives indicated significant activity against melanoma cell lines (Yılmaz, Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Electropolymerization and Electrochromic Properties

- Novel electropolymerizable monomers related to benzamide structures have been synthesized and studied for their electrochemical properties. These materials have potential applications in electronic devices due to their electrochromic and fluorescent properties (Hsiao & Wang, 2016).

Anti-Tubercular Activity

- Benzamide derivatives have also been explored for their anti-tubercular properties. A study synthesized novel compounds and evaluated them for activity against Mycobacterium tuberculosis, finding some compounds with significant anti-tubercular activity (Dighe, Mahajan, Maste, & Bhat, 2012).

Propiedades

IUPAC Name |

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O3S2/c1-21(2)19-33(20-22(3)4)38(35,36)26-17-15-25(16-18-26)29(34)32-30-31-27(23-11-7-5-8-12-23)28(37-30)24-13-9-6-10-14-24/h5-18,21-22H,19-20H2,1-4H3,(H,31,32,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKDJISNNMHQTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide](/img/structure/B2356188.png)

![2-(2-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2356191.png)

![(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid](/img/structure/B2356193.png)

![methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2356194.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2356197.png)

![5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2356198.png)

![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride](/img/structure/B2356205.png)